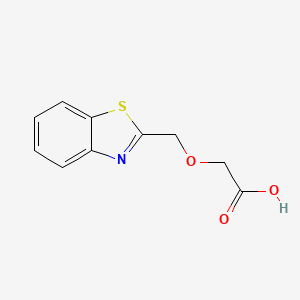

(1,3-Benzothiazol-2-ylmethoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFMQUWXKKGYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365934 | |

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99513-52-7 | |

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (1,3-Benzothiazol-2-ylmethoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological relevance by examining key signaling pathways associated with the benzothiazole scaffold.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data and provide estimated values for key physicochemical properties based on the analysis of structurally related compounds.

Table 1: Identification and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 99513-52-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃S | [1][2] |

| Molecular Weight | 223.25 g/mol | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)COCC(=O)O | - |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point (°C) | 150 - 180 | Based on melting points of similar benzothiazole acetic acid derivatives such as (2-Benzothiazolylthio)acetic acid (157-160 °C)[3] and (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (177 °C).[4] |

| Boiling Point (°C) | > 380 | Estimated based on the boiling point of the structurally similar 1,3-Benzothiazol-2-ylacetic acid (380.9 °C at 760 mmHg).[5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | General solubility characteristic of benzothiazole derivatives. |

| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group, typical for acetic acid derivatives. |

| logP | 1.7 | A predicted value is available.[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, based on established synthetic methodologies for benzothiazole derivatives, a plausible synthetic route and analytical procedures are proposed below.

Proposed Synthesis

A feasible synthetic pathway for this compound involves a two-step process starting from 2-aminothiophenol.

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

This intermediate can be synthesized via the condensation of 2-aminothiophenol with chloroacetic acid.[7]

-

Materials: 2-aminothiophenol, chloroacetic acid, polyphosphoric acid.

-

Procedure:

-

A mixture of chloroacetic acid and polyphosphoric acid is heated to approximately 180°C.

-

2-aminothiophenol is added portion-wise to the heated mixture.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., chloroform).

-

The organic layer is dried and concentrated under vacuum.

-

The crude product is purified by column chromatography to yield 2-(chloromethyl)-1,3-benzothiazole.

-

Step 2: Synthesis of this compound

The final product can be obtained by the reaction of 2-(chloromethyl)-1,3-benzothiazole with glycolic acid.

-

Materials: 2-(chloromethyl)-1,3-benzothiazole, glycolic acid, a non-nucleophilic base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

Glycolic acid is dissolved in dry THF, and a base (e.g., sodium hydride) is added to form the corresponding alkoxide.

-

A solution of 2-(chloromethyl)-1,3-benzothiazole in dry THF is added dropwise to the alkoxide solution at room temperature.

-

The reaction mixture is stirred overnight.

-

The reaction is quenched with water, and the pH is adjusted to be acidic with a dilute acid (e.g., HCl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product is purified by recrystallization or column chromatography.

-

Proposed Analytical Methods

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzothiazole ring, two methylene groups (one adjacent to the ether oxygen and the benzothiazole ring, and the other adjacent to the carboxylic acid), and a carboxylic acid proton.

-

¹³C NMR: Expected signals would correspond to the carbons of the benzothiazole ring system, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method using a C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be suitable for purity assessment. Detection can be performed using a UV detector, monitoring at a wavelength where the benzothiazole chromophore absorbs (typically around 254 nm and 280 nm).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in negative ion mode should show the deprotonated molecule [M-H]⁻, confirming the molecular weight.

-

Potential Biological Signaling Pathways

While the specific biological targets and mechanisms of action of this compound have not been elucidated, the benzothiazole scaffold is known to interact with several key signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate these pathways, which represent potential areas of investigation for this compound.

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

Caption: The JAK/STAT3 signaling pathway, crucial in cytokine-mediated cell responses.

Caption: The canonical NF-κB signaling pathway, a central regulator of inflammation.

Conclusion

This compound represents an under-investigated molecule within the pharmacologically significant benzothiazole class. While its fundamental chemical identity is established, a comprehensive profile of its physicochemical properties and biological activity is lacking. The proposed synthetic and analytical protocols provide a framework for future experimental work. Furthermore, the exploration of its effects on key signaling pathways such as PI3K/AKT, STAT3, and NF-κB could unveil its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource to stimulate and direct further research into this promising compound.

References

- 1. scbt.com [scbt.com]

- 2. store.p212121.com [store.p212121.com]

- 3. chemimpex.com [chemimpex.com]

- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 5. 1,3-Benzothiazol-2-ylacetic acid | CAS#:29182-45-4 | Chemsrc [chemsrc.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

An In-depth Technical Guide on (1,3-Benzothiazol-2-ylmethoxy)acetic acid (CAS Number 99513-52-7) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid (CAS 99513-52-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established knowledge of structurally related 2-substituted benzothiazole derivatives. The synthesis protocols, biological activities, and mechanisms of action described herein are extrapolated from analogous compounds and should be considered as a predictive framework for research and development.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. This guide focuses on this compound, a molecule that combines the benzothiazole core with an ether-linked acetic acid side chain at the 2-position, a common modification known to influence biological activity.

Physicochemical Properties

While extensive experimental data for the target compound is scarce, its basic properties can be predicted or are available from chemical suppliers. The properties of a closely related analog, (2-Benzothiazolylthio)acetic acid, are also provided for comparison.

| Property | This compound | (2-Benzothiazolylthio)acetic acid |

| CAS Number | 99513-52-7 | 6295-57-4 |

| Molecular Formula | C₁₀H₉NO₃S | C₉H₇NO₂S₂ |

| Molecular Weight | 223.25 g/mol | 225.29 g/mol |

| Appearance | Predicted: White to off-white powder | White to off-white powder[1] |

| Melting Point | Not available | 157-160 °C[1] |

| Purity | ≥98% (by titration)[1] | ≥98% (by titration)[1] |

Synthesis and Purification

A general and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various functionalized precursors. For the target compound, a plausible synthetic route would involve the reaction of 2-mercaptobenzothiazole with an appropriate haloacetic acid derivative, or the reaction of 2-chlorobenzothiazole with a hydroxyacetic acid derivative. A representative experimental protocol based on analogous syntheses is provided below.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation from methods used for synthesizing structurally similar benzothiazole derivatives.

Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylmethoxy)acetate

-

Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Stir the resulting mixture at room temperature for 30 minutes to form the sodium salt of 2-mercaptobenzothiazole.

-

Addition of Reagent: To this solution, add ethyl 2-chloroacetate (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 2-(benzo[d]thiazol-2-ylmethoxy)acetate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base such as potassium hydroxide (2-3 equivalents) and reflux the mixture for 2-4 hours.

-

Acidification: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Workflow for Synthesis and Purification

Biological Activity and Mechanism of Action

Benzothiazole derivatives are well-documented for their significant biological activities, particularly as anticancer and antimicrobial agents. The mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of benzothiazole derivatives against various cancer cell lines.[2][3] The anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes involved in cancer progression.

Quantitative Anticancer Activity of Analogous Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Substituted benzothiazole (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | |

| 2-Substituted benzothiazole (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | |

| Benzothiazole derivative 4e | C6 (Glioma) | - | Induces 19.5% apoptosis at IC₅₀ |

| Benzothiazole derivative B19 | MDA-MB-468 (Breast) | 0.067 (STAT3 inhibition) | [4] |

Signaling Pathways in Cancer

Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer development and progression.

-

NF-κB Signaling Pathway: Some 2-substituted benzothiazole derivatives have been shown to exert their anti-inflammatory and antiproliferative effects in hepatocellular carcinoma cells by modulating the NF-κB/COX-2/iNOS signaling pathway.

-

PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing this pathway.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (1,3-Benzothiazol-2-ylmethoxy)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for (1,3-Benzothiazol-2-ylmethoxy)acetic acid is limited in publicly available literature. This guide synthesizes information on the known biological activities of structurally related benzothiazole derivatives to propose a plausible mechanism of action and outlines the experimental protocols required to validate this hypothesis. The primary proposed mechanism is the inhibition of the STAT3 signaling pathway.

Introduction

Benzothiazole scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound belongs to this versatile class of compounds. While its specific molecular targets are not extensively characterized, recent research into similar benzothiazole-containing molecules points towards the inhibition of key signaling pathways involved in cancer progression. This guide will focus on the potential mechanism of action centered around the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of oncogenic signaling.[1][2]

Proposed Core Mechanism of Action: STAT3 Signaling Pathway Inhibition

The STAT3 protein is a transcription factor that plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[3] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and survival.[1] The proposed mechanism of action for this compound and its derivatives is the disruption of this pathway.

The inhibition can occur at several points in the pathway:

-

Blocking STAT3 Phosphorylation: STAT3 is activated through phosphorylation at the Tyrosine 705 residue by Janus kinases (JAKs). Benzothiazole derivatives may interfere with this step, preventing the activation of STAT3.[2]

-

Inhibiting STAT3 Dimerization: Phosphorylated STAT3 monomers form homodimers, a prerequisite for their translocation to the nucleus. The compound might disrupt this dimerization process.

-

Preventing Nuclear Translocation: The STAT3 dimer must move into the nucleus to act as a transcription factor. This translocation process could be a target of inhibition.

-

Blocking DNA Binding: Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes. The compound could interfere with this binding, preventing the transcription of oncogenes like c-MYC and anti-apoptotic proteins like Mcl-1.[2]

The downstream effects of STAT3 inhibition would include:

-

Decreased cell proliferation.

-

Induction of cell cycle arrest.

-

Promotion of apoptosis (programmed cell death).

Signaling Pathway Diagram

Caption: Proposed STAT3 signaling pathway and points of inhibition.

Quantitative Data Summary

No specific quantitative data for this compound is currently available. The following tables are presented as templates to illustrate how experimental data for this compound and its derivatives would be structured. For a related benzothiazole derivative (compound B19), an IC₅₀ value as low as 0.067 µM was observed in an IL-6/STAT3 luciferase reporter assay.[2]

Table 1: In Vitro Biological Activity

| Compound ID | Assay Type | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| This compound | STAT3 Luciferase Reporter | MDA-MB-468 | Data not available |

| This compound | Cell Viability (MTT) | MDA-MB-468 | Data not available |

| this compound | Cell Viability (MTT) | HEL | Data not available |

Table 2: Binding Affinity

| Compound ID | Assay Type | Target | Kᴅ (µM) |

|---|---|---|---|

| This compound | Surface Plasmon Resonance (SPR) | STAT3 SH2 Domain | Data not available |

| this compound | Fluorescence Polarization (FP) | STAT3 SH2 Domain | Data not available |

Detailed Experimental Protocols

To investigate the proposed mechanism of action, a series of in vitro assays are required. The following protocols are standard methodologies used to assess STAT3 pathway inhibition.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

-

Objective: To quantify the inhibition of STAT3-mediated gene expression.

-

Principle: A reporter vector containing the firefly luciferase gene under the control of STAT3 response elements is introduced into cells. If STAT3 is active, it binds to these elements and drives luciferase expression, which can be measured by luminescence.

-

Methodology:

-

Cell Culture and Transfection: Seed a suitable cell line (e.g., MDA-MB-468) in 96-well plates.[4] Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[5][6]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a defined period (e.g., 6-24 hours).[7]

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the IL-6-stimulated control and determine the IC₅₀ value.

-

Caption: Workflow for the STAT3 Luciferase Reporter Assay.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay directly measures the activation state of the STAT3 protein.

-

Objective: To determine if the compound inhibits the phosphorylation of STAT3 at Tyr705.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. A primary antibody specific to p-STAT3 (Tyr705) is used to assess the level of activated STAT3. Total STAT3 and a loading control (e.g., β-actin) are also probed for normalization.[3][8]

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and allow them to adhere. Pre-treat with the test compound for a specified time, then stimulate with IL-6 for a short period (e.g., 15-30 minutes).[7]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[3]

-

Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[3]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

-

Cell Proliferation (MTT) Assay

This assay assesses the effect of the compound on cell viability and growth.

-

Objective: To measure the dose-dependent cytotoxic or cytostatic effect of the compound.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate.[10]

-

Compound Treatment: Treat cells with serial dilutions of the compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Cell Cycle Analysis

This assay determines if the compound causes cells to arrest at a specific phase of the cell cycle.

-

Objective: To analyze the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, which is measured by flow cytometry.[11]

-

Methodology:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[12]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the compound induces programmed cell death.

-

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]

-

Methodology:

-

Cell Treatment: Treat cells with the compound for a specified time (e.g., 24-48 hours).

-

Staining: Harvest the cells and resuspend them in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the cell populations:

-

Annexin V- / PI- (Viable)

-

Annexin V+ / PI- (Early Apoptosis)

-

Annexin V+ / PI+ (Late Apoptosis/Necrosis)

-

-

Caption: Workflow for Apoptosis Assay using Annexin V/PI staining.

Conclusion

While direct evidence for the mechanism of action of this compound is still emerging, its structural similarity to known STAT3 inhibitors provides a strong rationale for investigating its role in this critical oncogenic pathway. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate this hypothesis. By employing a combination of reporter assays, biochemical analyses, and cell-based functional assays, the precise molecular interactions and cellular consequences of treatment with this compound can be elucidated, paving the way for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. medsci.org [medsci.org]

- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Multifaceted Biological Activities of (1,3-Benzothiazol-2-ylmethoxy)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives. Among these, (1,3-Benzothiazol-2-ylmethoxy)acetic acid derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of their anticancer action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Derivative 29 (substituted bromopyridine acetamide benzothiazole) | SKRB-3 (Breast Cancer) | 0.0012 | [3] |

| SW620 (Colon Adenocarcinoma) | 0.0043 | [3] | |

| A549 (Lung Carcinoma) | 0.044 | [3] | |

| HepG2 (Hepatocellular Carcinoma) | 0.048 | [3] | |

| Derivative 40 (sulphonamide based acetamide benzothiazole) | MCF-7 (Breast Cancer) | 34.5 | [3][4] |

| HeLa (Cervical Cancer) | 44.15 | [3][4] | |

| MG63 (Osteosarcoma) | 36.1 | [3][4] | |

| Derivative 51 (dichlorophenyl containing chlorobenzothiazole) | HOP-92 (Non-small cell lung cancer) | 0.0718 | [3][4] |

| Hydroxamic acid derivative 63 | Various (average) | 0.81 µg/mL | [3][4] |

| Hydroxamic acid derivative 64 | Various (average) | 1.28 µg/mL | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5][8]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[5][7]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5][6]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6] The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Anticancer Activity

The anticancer effects of these benzothiazole derivatives are often mediated through the induction of the intrinsic apoptosis pathway.

Caption: Simplified intrinsic apoptosis signaling pathway.

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound A07 | Staphylococcus aureus | 15.6 | [9] |

| Escherichia coli | 7.81 | [9] | |

| Salmonella typhi | 15.6 | [9] | |

| Klebsiella pneumoniae | 3.91 | [9] | |

| Compound 7a | Bacillus subtilis | 6 µmol L⁻¹ | [10] |

| Chlamydia pneumonia | 12 µmol L⁻¹ | [10] | |

| Compound 7e | Salmonella typhi | 8 µmol L⁻¹ | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[7][11]

Procedure:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.[7]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.[7][11]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[7][11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][11]

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been explored, with some compounds showing significant inhibition of inflammatory mediators.[12][13] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[14]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model in rats.

| Compound ID | % Inhibition of Edema (at 3h) | Reference |

| Compound 17c | 80% | [13] |

| Compound 17i | 78% | [13] |

| Diclofenac Sodium (Standard) | 95.54% | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

-

Animal Grouping: Rats are divided into control, standard, and test groups.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to the respective groups, typically orally or intraperitoneally.[15] The control group receives the vehicle.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and optimization. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy and safety profiling of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 13. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide on the Spectroscopic Data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid

Disclaimer: Publicly available, comprehensive spectroscopic data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid is limited. The data presented in this guide is a combination of information for structurally related compounds and predicted values based on established spectroscopic principles. This guide is intended for research and informational purposes.

Introduction

This compound is a molecule of interest within the broader class of benzothiazole derivatives, which are known for their wide range of pharmacological activities. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of expected spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar benzothiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic-H |

| ~7.3 - 7.5 | Multiplet | 2H | Aromatic-H |

| ~4.9 | Singlet | 2H | -O-CH₂-COOH |

| ~4.5 | Singlet | 2H | Benzothiazole-CH₂-O- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~165 | C=N (Benzothiazole) |

| ~153 | Aromatic C-S |

| ~135 | Aromatic C |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~122 | Aromatic CH |

| ~121 | Aromatic CH |

| ~70 | -O-CH₂-COOH |

| ~65 | Benzothiazole-CH₂-O- |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=N stretch (Benzothiazole) |

| ~1450 | Medium | C=C stretch (Aromatic) |

| ~1200 | Strong | C-O stretch (Ether and Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 223.03 | [M]+ (Molecular Ion) |

| 178.02 | [M - COOH]+ |

| 149.02 | [M - CH₂COOH]+ |

| 135.01 | [Benzothiazole]+ |

Experimental Protocols

The following protocols describe the synthesis of this compound and the methods for its spectroscopic characterization.

Synthesis of this compound

This synthesis is a two-step process involving the etherification of 2-mercaptobenzothiazole followed by the hydrolysis of the resulting ester.

-

Step 1: Synthesis of Ethyl (1,3-benzothiazol-2-ylmethoxy)acetate

-

To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain ethyl (1,3-benzothiazol-2-ylmethoxy)acetate.

-

-

Step 2: Hydrolysis to this compound [1]

-

Dissolve the ethyl (1,3-benzothiazol-2-ylmethoxy)acetate (1 equivalent) in a mixture of ethanol and water.[1]

-

Add potassium hydroxide (1.1 equivalents) to the solution.[1]

-

Reflux the mixture for 1-2 hours, monitoring the hydrolysis by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.[1]

-

Acidify the mixture with a dilute acid, such as 1N HCl or acetic acid, until a precipitate forms.[1]

-

Collect the precipitate by suction filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

-

-

Infrared (IR) Spectroscopy

-

Prepare a sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

-

Workflow Diagram

The following diagram illustrates the synthetic workflow for preparing this compound.

Caption: Synthetic workflow for this compound.

References

(1,3-Benzothiazol-2-ylmethoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole and its derivatives are recognized for their wide range of pharmacological activities and are pivotal scaffolds in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities, and relevant experimental protocols. Due to the limited availability of data for this specific molecule, this guide leverages information from closely related benzothiazole-containing compounds to provide a predictive and informative resource for research and development.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring.[1] This structural motif imparts unique physicochemical properties that allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] The substituent at the 2-position of the benzothiazole ring is a key determinant of its biological activity. The "this compound" structure, featuring a methoxyacetic acid group at this position, suggests potential for interaction with various enzymes and receptors.

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthetic pathway for this compound is outlined below. This protocol is based on established methods for the synthesis of analogous compounds.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Details:

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

-

To a stirred solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as toluene, add chloroacetic acid (1.1 equivalents).

-

Add a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the reaction mixture to reflux (typically 110-140°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(chloromethyl)-1,3-benzothiazole.

Step 2: Synthesis of Ethyl (1,3-benzothiazol-2-ylmethoxy)acetate

-

To a solution of ethyl glycolate (1.2 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-(chloromethyl)-1,3-benzothiazole (1 equivalent) in dry THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield ethyl (1,3-benzothiazol-2-ylmethoxy)acetate.

Step 3: Hydrolysis to this compound

-

Dissolve ethyl (1,3-benzothiazol-2-ylmethoxy)acetate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford the final product, this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Quantitative Data

While specific biological data for this compound is not available, the benzothiazole scaffold is associated with a wide range of biological activities. The following table summarizes quantitative data for structurally related benzothiazole derivatives to provide a reference for potential therapeutic applications.

Table 1: Biological Activities of Structurally Related Benzothiazole Derivatives

| Compound/Derivative Class | Biological Activity | Assay | IC₅₀ / MIC / EC₅₀ | Reference |

| Benzothiazole-based STAT3 Inhibitors | Anticancer | Luciferase reporter assay | 0.067 µM (for compound B19) | [5][6] |

| 2-Arylbenzothiazoles | Anticancer | MTT assay (HepG-2 cells) | Varies by derivative | [1] |

| Benzothiazole Pyrimidine Derivatives | Antibacterial | Broth microdilution (E. coli) | Varies by derivative | [1] |

| Benzothiazole Pyrimidine Derivatives | Antifungal | Broth microdilution (C. albicans) | Varies by derivative | [1] |

| 2-(Benzoxazolone/thiazolone-3-yl) acetic acid derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Writhing test | Varies by derivative | [4] |

Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the activity of this compound.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a variety of in vitro assays can be employed.

Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

Based on the activities of other benzothiazole derivatives, this compound could potentially modulate various signaling pathways implicated in disease. For instance, some benzothiazoles are known to inhibit protein kinases or transcription factors.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzothiazole Scaffold: A Modern Pillar in Drug Discovery and Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The benzothiazole nucleus, a bicyclic heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This has spurred significant research into the discovery and synthesis of novel benzothiazole analogues, targeting a range of therapeutic areas including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

I. Synthetic Strategies for Novel Benzothiazole Analogues

The construction of the benzothiazole core and its subsequent derivatization are central to the development of new therapeutic agents. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern green chemistry approaches.

One of the most common and versatile methods for synthesizing the benzothiazole ring is the condensation of 2-aminothiophenols with various electrophilic partners such as aldehydes, ketones, carboxylic acids, or their derivatives.[1][2] This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole core, a key determinant of biological activity.[3][4]

General Synthetic Scheme:

A prevalent synthetic route involves the reaction of a 2-aminothiophenol with a substituted aldehyde. This reaction can be catalyzed by various reagents, including acids, oxidizing agents, or heterogeneous catalysts, often under mild conditions.[2][5] Greener synthetic protocols utilizing microwave irradiation or ultrasonic assistance have also been reported to enhance reaction rates and yields.[1][6]

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles via Condensation

Materials:

-

2-Aminothiophenol

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Catalyst (e.g., a few drops of acetic acid)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be precipitated by the addition of diethyl ether.

-

The resulting solid is collected by filtration, washed with a suitable solvent, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.[7]

This general procedure can be adapted and optimized based on the specific reactants and desired product. For instance, some syntheses may require heating or the use of different solvent systems.[8]

II. Biological Evaluation and Therapeutic Potential

Novel benzothiazole analogues have demonstrated a remarkable breadth of biological activities. The following sections highlight their potential in key therapeutic areas, supported by quantitative data from recent studies.

Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, including the inhibition of crucial cellular signaling pathways.

One notable study detailed the synthesis of novel benzothiazole-2-thiol derivatives and their evaluation as potential anticancer agents. Several of these compounds, particularly those linked to a pyridinyl-2-amine moiety, exhibited potent and broad-spectrum inhibitory activities.[9] For example, compound 7e from this study displayed impressive potency against several cancer cell lines.

Table 1: Anticancer Activity of Selected Benzothiazole Analogues

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 7d | SKRB-3 | 2.1 | [9] |

| SW620 | 6.5 | [9] | |

| A549 | 62 | [9] | |

| HepG2 | 75 | [9] | |

| 7e | SKRB-3 | 1.2 | [9] |

| SW620 | 4.3 | [9] | |

| A549 | 44 | [9] | |

| HepG2 | 48 | [9] | |

| B7 | A431 | Not specified | [11][12] |

| A549 | Not specified | [11][12] | |

| H1299 | Not specified | [11][12] |

IC50: The half maximal inhibitory concentration.

Recent research has also focused on benzothiazole derivatives as dual anti-inflammatory and anticancer agents.[11][12] For instance, compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) was found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells while also reducing the levels of inflammatory cytokines IL-6 and TNF-α.[11][12] This dual activity is particularly promising as chronic inflammation is a known driver of cancer development.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Benzothiazole derivatives have shown significant promise in this area, with activity against a range of bacteria and fungi.[13][14]

A study focused on the design and synthesis of novel benzothiazole analogues via click chemistry generated a library of compounds with potent antimicrobial properties.[13] Compound 3e from this library demonstrated broad-spectrum antibacterial activity, being more potent than the standard drug ciprofloxacin against several strains.

Table 2: Antimicrobial Activity of Selected Benzothiazole Analogues

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3e | Staphylococcus aureus | 3.12 | [13] |

| Enterococcus faecalis | 3.12 | [13] | |

| Salmonella typhi | 3.12 | [13] | |

| Escherichia coli | 3.12 | [13] | |

| Klebsiella pneumoniae | 3.12 | [13] | |

| Pseudomonas aeruginosa | 3.12 | [13] | |

| 3n | Candida tropicalis | 1.56 - 12.5 | [13] |

| Candida albicans | 1.56 - 12.5 | [13] | |

| Candida krusei | 1.56 - 12.5 | [13] | |

| Cryptococcus neoformans | 1.56 - 12.5 | [13] | |

| Aspergillus niger | 1.56 - 12.5 | [13] | |

| Aspergillus fumigatus | 1.56 - 12.5 | [13] | |

| Ciprofloxacin | Bacterial Strains | 6.25 | [13] |

MIC: Minimum Inhibitory Concentration.

Anticonvulsant Activity

Novel benzothiazole derivatives have also been synthesized and evaluated as potential anticonvulsant agents.[15] In one study, compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Compounds 5i and 5j were identified as the most potent, with significant activity in both models and a favorable safety profile.

Table 3: Anticonvulsant Activity of Selected Benzothiazole Analogues

| Compound | Test | ED50 (mg/kg) | Reference |

| 5i | MES | 50.8 | [15] |

| scPTZ | 76.0 | [15] | |

| 5j | MES | 54.8 | [15] |

| scPTZ | 52.8 | [15] |

ED50: The median effective dose.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzothiazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the benzothiazole test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.[11][12]

III. Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core and any appended moieties.[3][4][16] Systematic modifications of the lead compounds have allowed researchers to establish crucial structure-activity relationships (SAR).

For instance, in the development of anticonvulsant agents, it was observed that the presence of fluoro, chloro, or trifluoromethyl groups on a benzyloxy substituent at the 6-position of the benzothiazole core influenced the activity.[15] The position of the substituent on the phenyl ring was also found to be critical, with meta and para substitutions being more favorable than ortho substitutions for anticonvulsant activity.[15]

In the context of anticancer agents, the addition of heterocyclic rings, such as pyridine, to the benzothiazole-2-thiol scaffold has been shown to enhance cytotoxic activity.[9]

IV. Visualizing Key Processes

To better understand the complex interactions and workflows involved in benzothiazole research, graphical representations are invaluable.

Caption: General workflow for the synthesis and biological evaluation of novel benzothiazole analogues.

Caption: Inhibition of AKT and ERK signaling pathways by certain benzothiazole analogues.[12]

V. Conclusion and Future Directions

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse compound libraries for biological screening. Current research highlights the significant potential of benzothiazole analogues as anticancer, antimicrobial, and anticonvulsant drugs.

Future research in this area will likely focus on several key aspects:

-

The development of more efficient and environmentally friendly synthetic methods.

-

The exploration of novel biological targets for benzothiazole derivatives.

-

The use of computational tools for the rational design of more potent and selective analogues.

-

In-depth mechanistic studies to fully elucidate the modes of action of these compounds.

The continued investigation of benzothiazole chemistry and biology holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jchr.org [jchr.org]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Substituted Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the physicochemical properties of substituted benzothiazoles is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately for the rational design of more effective therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of substituted benzothiazoles, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The substitution pattern on the benzothiazole ring significantly influences its physicochemical characteristics. Key properties such as lipophilicity (logP), ionization constant (pKa), aqueous solubility, and melting point are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Below is a summary of experimentally determined physicochemical data for a selection of substituted benzothiazole derivatives.

| Compound ID | Substitution | Melting Point (°C) | logP | pKa | Aqueous Solubility | Reference |

| BT-1 | 2-Amino | 129-131 | 1.45 | 5.2 (basic) | Sparingly soluble in water | [1] |

| BT-2 | 2-Methyl | 136-138 | 2.1 | - | Insoluble in water | [1] |

| BT-3 | 2-Phenyl | 114-115 | 3.8 | - | Insoluble in water | [2] |

| BT-4 | 2-(4-Aminophenyl) | 188-190 | 2.5 | 4.8 (amino), 8.9 (thiazole N) | Low solubility | [1] |

| BT-5 | 6-Nitro-2-amino | 255-257 | 1.6 | 3.1 (basic) | Very slightly soluble | [1] |

| BT-6 | 2-Chloro-N-(4-chlorophenyl)acetamido | 236-237.5 | - | - | - | [3] |

| BT-7 | 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylimino)thiazolidin-4-one | >350 | - | - | - | [3] |

| BT-8 | N'-(2-(benzo[d]thiazol-2-yl)-2-(2-phenylhydrazono)acetyl)-4-arylsulfonohydrazide | 246-248.6 | - | - | - | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance changes to a liquid. It is a measure of the purity of a compound.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the substituted benzothiazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of Lipophilicity (logP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For drug molecules, this is typically the octanol-water partition coefficient, expressed as its logarithm (logP). The shake-flask method is a classical technique for its determination.[4]

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the substituted benzothiazole in a suitable solvent.

-

Add a known volume of this solution to a separatory funnel containing a pre-saturated mixture of n-octanol and water.

-

The funnel is shaken mechanically for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the benzothiazole derivative in both the n-octanol and aqueous phases is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

The partition coefficient (P) is calculated as: P = [Concentration in octanol] / [Concentration in water]

-

The logP is then calculated as: logP = log10(P)

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the strength of an acid in solution. For ionizable drugs like many substituted benzothiazoles, the pKa influences their solubility and permeability across biological membranes. Potentiometric titration is a common method for pKa determination.[4]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

A known concentration of the substituted benzothiazole is dissolved in water or a co-solvent system if solubility is low.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows

Substituted benzothiazoles have been shown to modulate various signaling pathways implicated in diseases such as cancer. For instance, certain derivatives act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5]

STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives

Caption: Inhibition of the STAT3 signaling pathway by substituted benzothiazoles.

General Workflow for Physicochemical Profiling

A systematic workflow is essential for the efficient physicochemical profiling of novel substituted benzothiazoles in a drug discovery setting.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. ajptonline.com [ajptonline.com]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Pharmacokinetic Analysis of 1,3-Benzothiazole-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzothiazole-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Early assessment of the pharmacokinetic (PK) properties of novel derivatives is crucial for identifying candidates with favorable drug-like profiles and reducing late-stage attrition in the drug development pipeline. In-silico methods provide a rapid and cost-effective approach to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, guiding the optimization of lead compounds. This technical guide provides an in-depth overview of the in-silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives, complete with data presentation, detailed experimental protocols, and visualizations of key processes.

Data Presentation: In-Silico Pharmacokinetic and Drug-Likeness Properties

The following tables summarize key in-silico ADMET and drug-likeness parameters for a representative set of 1,3-benzothiazole-2-amine derivatives, predicted using various computational tools. These parameters are essential for evaluating the potential of a compound to become an orally bioavailable drug.

Table 1: Predicted Physicochemical and Lipophilicity Properties

| Derivative | Molecular Weight ( g/mol ) | LogP (Consensus) | Water Solubility (LogS) | Topological Polar Surface Area (Ų) |

| Compound A | 250.32 | 2.85 | -3.50 | 65.78 |

| Compound B | 312.40 | 3.90 | -4.80 | 78.90 |

| Compound C | 288.35 | 3.10 | -3.95 | 72.15 |

| Compound D | 345.42 | 4.25 | -5.20 | 85.30 |

Table 2: Predicted Pharmacokinetic Properties (ADME)

| Derivative | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| Compound A | High | Yes | No | No | Yes | No | No |

| Compound B | High | No | Yes | Yes | Yes | No | Yes |

| Compound C | High | Yes | No | No | No | No | No |

| Compound D | Low | No | Yes | Yes | Yes | Yes | Yes |

Table 3: Predicted Drug-Likeness and Lead-Likeness

| Derivative | Lipinski's Rule Violations | Ghose Filter Violations | Veber's Rule Violations | Egan's Rule Violations | Muegge's Rule Violations | Bioavailability Score |

| Compound A | 0 | 0 | 0 | 0 | 0 | 0.55 |

| Compound B | 0 | 1 | 0 | 0 | 1 | 0.55 |

| Compound C | 0 | 0 | 0 | 0 | 0 | 0.55 |

| Compound D | 1 | 1 | 0 | 1 | 1 | 0.17 |

Table 4: Molecular Docking Scores

| Derivative | Target Protein | Binding Affinity (kcal/mol) |

| Compound A | PI3Kα | -8.5 |

| Compound B | PI3Kα | -9.2 |

| Compound C | PI3Kα | -8.9 |

| Compound D | PI3Kα | -7.8 |

Experimental Protocols

This section outlines the detailed methodologies for the key in-silico experiments used to generate the data presented above.

Protocol 1: ADMET and Physicochemical Property Prediction using SwissADME

The SwissADME web server is a free and comprehensive tool for predicting the pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]

Methodology:

-

Input Preparation:

-

The chemical structures of the 1,3-benzothiazole-2-amine derivatives are drawn using a 2D chemical editor (e.g., ChemDraw, MarvinSketch) and saved in a standard format such as SMILES (Simplified Molecular Input Line Entry System).

-

-

Submission to SwissADME:

-

Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[1]

-

Paste the list of SMILES strings into the input box. Each SMILES string should be on a new line.

-

Click the "Run" button to initiate the calculations.

-

-

Data Retrieval and Interpretation:

-

The results page provides a comprehensive output for each molecule.

-

Physicochemical Properties: Note the Molecular Weight, number of hydrogen bond donors and acceptors, and the Topological Polar Surface Area (TPSA).

-